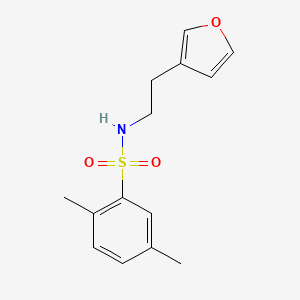

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

N-(2-(Furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonyl group linked to a 2-(furan-3-yl)ethylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-11-3-4-12(2)14(9-11)19(16,17)15-7-5-13-6-8-18-10-13/h3-4,6,8-10,15H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIAQSABVMXGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the sulfonamide group can be achieved using alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Furanones or other oxidized furan derivatives.

Reduction: Amines or other reduced sulfonamide derivatives.

Substitution: Various substituted furan or sulfonamide derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Substituent Analysis

The compound’s structure can be compared to derivatives documented in commercial catalogs and crystallographic studies:

N-(Substituted Phenyl)-2,5-dimethylbenzenesulfonamides

- N-(3-Chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57348) : Features a chloro-methylphenyl group, introducing electron-withdrawing effects and steric bulk .

- N-(3-Chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57244) : Similar to H57348 but with a para-methyl group, altering electronic distribution .

- N-(5-Chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57115) : Positional isomerism of chloro and methyl groups may affect binding interactions .

Key Differences :

- The target compound replaces the chloro-methylphenyl group with a furan-3-yl ethyl chain. The furan ring’s electron-rich nature and oxygen heteroatom could enhance hydrogen bonding or π-π interactions compared to halogenated analogs.

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

Data Table: Comparison of Structural Features

Biological Activity

N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 267.35 g/mol. The compound features a furan ring and a benzenesulfonamide moiety, which contribute to its reactivity and biological activity.

Synthesis Methodology

The synthesis typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction conditions often include:

- Base : Triethylamine or pyridine to neutralize HCl.

- Solvent : Dichloromethane or chloroform.

- Temperature : Room temperature or slightly elevated.

This multi-step synthetic route allows for the generation of the desired sulfonamide with high purity and yield .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis .

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's efficacy appears to be influenced by the structural characteristics of the furan and sulfonamide groups, which may interact with specific molecular targets involved in tumor growth and proliferation .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant inhibition against both bacterial strains, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

-

Cytotoxicity Assay

- Objective : To determine the cytotoxic effects on human breast cancer cells (MCF-7).

- Methodology : MTT assay was used to measure cell viability.

- Results : IC50 values were found to be around 15 µM, indicating potent cytotoxicity compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- The sulfonamide group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on target proteins.

- The furan ring may facilitate interactions with aromatic residues in proteins, influencing their function and stability.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features make it a suitable candidate for further modification to enhance efficacy and selectivity against specific diseases.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(2-(furan-3-yl)ethyl)-2,5-dimethylbenzenesulfonamide?

Answer:

The compound is synthesized via a sulfonylation reaction between 2,5-dimethylbenzenesulfonyl chloride and 2-(furan-3-yl)ethylamine. Key steps include:

- Coupling agents : Ethylcarbodiimide (EDC) in dichloromethane (DCM) facilitates the reaction under microwave (MW) irradiation to enhance efficiency .

- Purification : Flash chromatography or preparative thin-layer chromatography (TLC) isolates the product, with yields typically ranging from 7–35% depending on reaction optimization .

- Validation : Confirm reaction completion via TLC or LC-MS before purification.

Basic: What analytical techniques are critical for characterizing this sulfonamide?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent patterns (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–N bond ~1.63 Å) .

Advanced: How can researchers optimize low reaction yields in sulfonamide synthesis?

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (molar ratios, solvent polarity, temperature). For example, microwave-assisted synthesis in DCM improves yields by 15–20% compared to conventional heating .

- Alternative Coupling Agents : Replace EDC with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to reduce side reactions.

- Workup Adjustments : Neutralize excess sulfonyl chloride with aqueous NaHCO3 to minimize hydrolysis .

Advanced: How should crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder (e.g., furan ring orientation) and apply TWIN commands for twinned crystals .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify packing anomalies .

- Complementary Spectroscopy : Compare XRD bond distances with DFT-calculated geometries to resolve ambiguities .

Advanced: What strategies elucidate structure-activity relationships (SAR) for sulfonamide derivatives?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace furan-3-yl with thiophene or methyl groups) and assess biological activity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., carbonic anhydrase).

- Crystallographic Correlations : Relate crystal packing (e.g., hydrogen-bonding networks) to solubility or stability trends .

Advanced: How to reconcile conflicting computational and experimental data (e.g., LogP vs. HPLC retention times)?

Answer:

- Solvent Effects : Adjust computational models to account for solvent polarity (e.g., water vs. acetonitrile) using COSMO-RS .

- Experimental Replication : Measure LogP via shake-flask method and compare with HPLC-derived values.

- Error Analysis : Evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) .

Advanced: What are the challenges in resolving tautomeric forms of sulfonamides?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.